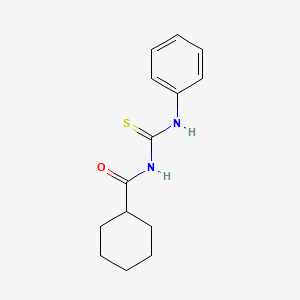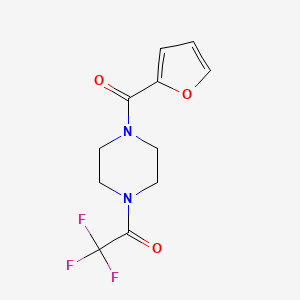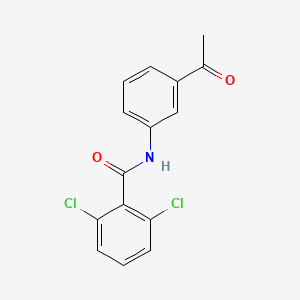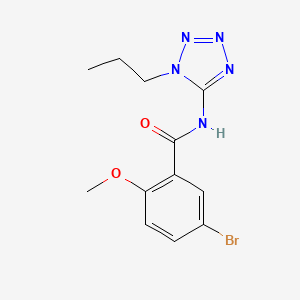
N-3-pyridinylcyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-3-pyridinylcyclohexanecarboxamide, also known as PHCCC, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). It is a synthetic compound that has shown potential in various scientific research applications due to its ability to enhance the activity of mGluR4, a receptor that plays a crucial role in regulating synaptic transmission and plasticity in the brain. In
作用机制
N-3-pyridinylcyclohexanecarboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the activity of the receptor in response to glutamate binding. The binding of this compound to the allosteric site of mGluR4 results in an increase in the affinity of the receptor for glutamate and a subsequent increase in the activity of downstream signaling pathways. This leads to an increase in the release of neurotransmitters such as GABA and glutamate, which results in the regulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects
The activation of mGluR4 by this compound has been shown to have various biochemical and physiological effects. In animal models, the administration of this compound has been shown to reduce motor deficits in Parkinson's disease, reduce seizure activity in epilepsy, and reduce anxiety-like behavior in anxiety disorders. This compound has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
实验室实验的优点和局限性
N-3-pyridinylcyclohexanecarboxamide has several advantages for lab experiments. It is a synthetic compound that is readily available and can be easily synthesized using standard laboratory techniques. It is also highly selective for mGluR4, which means that it does not interact with other receptors in the brain. However, there are also limitations to using this compound in lab experiments. Its effects are dependent on the activation of mGluR4, which is a complex process that involves multiple signaling pathways. This makes it difficult to interpret the results of experiments that use this compound as a tool to study mGluR4 function.
未来方向
There are several future directions for research on N-3-pyridinylcyclohexanecarboxamide. One area of interest is the development of more selective and potent positive allosteric modulators of mGluR4. This could lead to the development of more effective treatments for neurological disorders such as Parkinson's disease, epilepsy, and anxiety disorders. Another area of interest is the study of the downstream signaling pathways that are activated by mGluR4. This could lead to a better understanding of the complex processes that regulate synaptic transmission and plasticity in the brain. Finally, the use of this compound as a tool to study mGluR4 function could lead to the development of new therapeutic targets for neurological disorders.
合成方法
The synthesis of N-3-pyridinylcyclohexanecarboxamide involves the reaction of 3-pyridinecarboxylic acid with cyclohexanone in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with 2-aminoethanol to yield this compound. The chemical structure of this compound is shown below:
科学研究应用
N-3-pyridinylcyclohexanecarboxamide has been extensively studied in various scientific research applications due to its ability to selectively modulate the activity of mGluR4. mGluR4 is a G protein-coupled receptor that is predominantly expressed in the brain and plays a crucial role in regulating synaptic transmission and plasticity. The activation of mGluR4 has been shown to have therapeutic potential in various neurological disorders such as Parkinson's disease, epilepsy, and anxiety disorders.
属性
IUPAC Name |
N-pyridin-3-ylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCACROIEYMIXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5859749.png)


![6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5859765.png)



![2-[(4-bromophenyl)thio]-1H-benzimidazole](/img/structure/B5859795.png)




![3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B5859834.png)